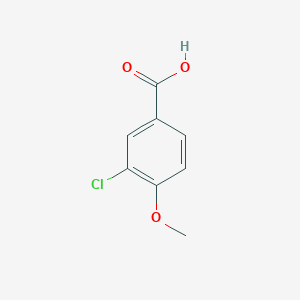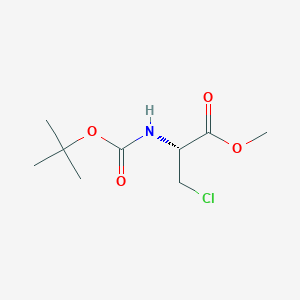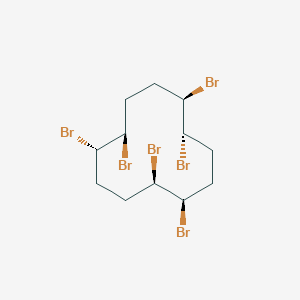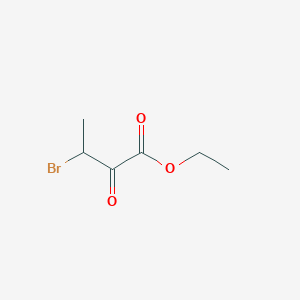
3-Chloro-4-methoxybenzoic acid
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of 3-Chloro-4-methoxybenzoic acid and related compounds involves regiospecific reactions, as demonstrated in studies of derivatives like 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid (Kumarasinghe, Hruby, & Nichol, 2009). Another example includes the practical synthesis of structurally related compounds, highlighting improved yield and controllable reaction conditions (Zhang et al., 2020).
Molecular Structure Analysis
Molecular structure analysis of 3-Chloro-4-methoxybenzoic acid derivatives is critical for understanding their chemical behavior. Studies employing spectroscopic techniques, such as FTIR, FT-Raman, UV, and NMR, have provided detailed insights into the structural characteristics of these compounds (Poiyamozhi, Sundaraganesan, Karabacak, Tanrıverdi, & Kurt, 2012).
Chemical Reactions and Properties
The chemical reactions and properties of 3-Chloro-4-methoxybenzoic acid are influenced by its functional groups and molecular structure. Research on N-Alkoxy-3,5-dinitro-4-aminobenzoic acid derivatives has explored their acid, fluorescence, and complexing properties (Tudose et al., 2010), demonstrating the versatile reactivity of chloro- and methoxy- substituted benzoic acids.
Physical Properties Analysis
The physical properties of 3-Chloro-4-methoxybenzoic acid, including its crystalline structure and stability, are pivotal for its application in material science and chemistry. Studies have utilized single-crystal X-ray analysis to unambiguously determine the structure of related compounds (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Properties Analysis
The chemical properties of 3-Chloro-4-methoxybenzoic acid, such as reactivity towards nucleophilic substitution and its role in the synthesis of complex molecules, are subjects of ongoing research. For instance, its derivatives have been examined for their ability to form stable complexes and engage in specific chemical reactions, indicating the compound's utility in the development of new materials and pharmaceuticals (Dodoff, Grancharov, & Spassovska, 1995).
Wissenschaftliche Forschungsanwendungen
Lanthanide Complexes :
- 4-chloro-2-methoxybenzoates of light lanthanides(III) have been studied, revealing that the metal-ligand bonding is mainly electrostatic in nature, with no significant influence of the ligand field of 4f electrons on lanthanide ions (Ferenc et al., 2007).
- Similar properties were observed in heavy lanthanide(III) 4-chloro-2-methoxybenzoates (Ferenc et al., 2008).
Aromatic Nucleophilic Substitution :
- The aromatic nucleophilic substitution of 4-methoxy- and 4-chloro-3,5-dinitrobenzoic acids with hydroxide ion in aqueous dimethyl sulfoxide leads to the formation of anionic complexes and intermediate complexes (HasegawaYoshinori, 1983).
Antimicrobial Activity :
- New 1,3,4-oxadiazole derivatives with 5-chloro-2-methoxyphenyl moiety have shown significant antibacterial and antifungal activities (Prasanna Kumar et al., 2013).
Thermal Stability :
- 5-chloro-2-methoxybenzoates of La(III), Gd(III), and Lu(III) demonstrated the most thermal stability in air, nitrogen, and argon atmospheres (Czajka et al., 2002).
Spectroscopic Analysis :
- A study of 4-amino-5-chloro-2-methoxybenzoic acid revealed its structure, electronic properties, and nonlinear optical and thermodynamic properties (Poiyamozhi et al., 2012).
Pesticide Residue Analysis :
- The Revers Phases HPLC method has been identified as a sensitive and effective method for determining chloromethoxybenzoic acid derivatives in environmental objects, aiding in the control of pesticide residues and their environmental impact (Maga et al., 2021).
Flavor Molecule Encapsulation :
- VA-LDH nanohybrids have been utilized to control the release of vanillic acid, a flavoring agent, with structure and release kinetics dependent on the charge density of host LDHs (Hong et al., 2008).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCQUQXCTOPJOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191343 | |
| Record name | 3-Chloro-p-anisic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methoxybenzoic acid | |
CAS RN |
37908-96-6 | |
| Record name | 3-Chloro-4-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37908-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-p-anisic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037908966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-p-anisic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-p-anisic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.809 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Chloro-p-anisic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE349DXL4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














